3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
Description
3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is a biphenyl derivative featuring a fluorine atom at the 3' position, a methoxy group at the 5 position, and a carboxaldehyde functional group at the 2 position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₀FO₂, with a molecular weight of approximately 229.23 g/mol. The compound’s structure combines aromaticity with polar substituents, making it a candidate for applications in medicinal chemistry and materials science.
Key structural attributes:
- Fluorine: Enhances electronegativity and metabolic stability.
- Methoxy group: Modifies solubility (lipophilic/hydrophilic balance).
- Carboxaldehyde: Reactive site for nucleophilic additions or further synthetic modifications.
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3 |
InChI Key |
CIGRTTWOVXOCKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 3’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5 position through nucleophilic substitution reactions using methanol and a suitable base.
Formylation: The formyl group is introduced at the 2 position using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
Biphenyl derivatives, including 3'-fluoro-5-methoxybiphenyl-2-carboxaldehyde, are known for their diverse pharmacological activities. They have been investigated for their potential as:
- Antitumor Agents: Certain biphenyl derivatives exhibit significant anti-cancer properties, acting through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Drugs: Compounds with similar structures have shown efficacy in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Agents: The antibacterial and antifungal activities of biphenyl derivatives are well-documented, with applications in developing new antibiotics.
Case Study:
A study highlighted the synthesis of fluorinated biphenyl compounds that demonstrated enhanced biological activities compared to their non-fluorinated counterparts. The introduction of fluorine atoms into the structure often improves metabolic stability and bioavailability, which are critical for drug development .
Material Science Applications
Organic Electronics:
The unique electronic properties of 3'-fluoro-5-methoxybiphenyl-2-carboxaldehyde make it suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs): Fluorinated biphenyls are used as emissive materials due to their ability to stabilize charge carriers.
- Liquid Crystal Displays (LCDs): The compound's rigidity and chemical stability contribute to its effectiveness in liquid crystal formulations.
Table 1: Comparison of Material Properties
| Property | 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde | Other Biphenyl Derivatives |
|---|---|---|
| Rigidity | High | Variable |
| Chemical Stability | Excellent | Moderate to High |
| Electron Mobility | Enhanced | Variable |
| Application in OLEDs | Yes | Yes |
| Application in LCDs | Yes | Some |
Mechanism of Action
The mechanism by which 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Positional Isomers: 2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde (CAS 1214331-14-2)
- Structural Difference : Fluorine at the 2' position vs. 3' position in the target compound.
- Impact :
- Electronic effects: Fluorine’s position alters electron-withdrawing effects across the biphenyl system.
- Steric hindrance: 3'-Fluoro substitution may reduce steric clashes with ortho-substituents compared to 2'-Fluoro.
- Reference : Documented in CAS indices as a structural analog .
Functional Group Variants: 2-Fluoro-5-Methoxybiphenyl-3-carboxylic Acid (CAS 1215205-32-5)
- Molecular Formula : C₁₄H₁₁FO₃ .
- Key Difference : Carboxylic acid (-COOH) replaces carboxaldehyde (-CHO).
- Impact :
- Reactivity : Carboxylic acids are less reactive toward nucleophiles but form salts, enhancing solubility.
- Acidity : The -COOH group (pKa ~4-5) introduces pH-dependent solubility, unlike the neutral aldehyde.
- Application: Potential use in drug design for ionic interactions with biological targets.
Halogenated Derivatives: [1,1'-Biphenyl]-3-carboxylic Acid, 4'-Chloro-5-fluoro-2'-methoxy (CAS 1261909-66-3)
- Molecular Formula : C₁₄H₁₀ClFO₃ .
- Key Difference : Additional chloro substituent at the 4' position.
- Impact :
- Electron-withdrawing effects : Chlorine increases polarity and may enhance binding affinity in biological systems.
- Molecular weight : Higher mass (284.68 g/mol) due to chlorine.
- Application : Suited for targeting hydrophobic pockets in enzymes or receptors.
Heterocyclic Analogs: 5-Methylthiophene-2-carboxaldehyde
- Key Difference : Biphenyl core replaced with a thiophene ring .
- Impact :
- Conjugation : Thiophene’s sulfur atom alters electronic conjugation, affecting UV absorption and redox properties.
- Solubility : Reduced aromaticity compared to biphenyl may increase aqueous solubility.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituent Positions | Key Properties |
|---|---|---|---|---|---|
| 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde | C₁₄H₁₀FO₂ | 229.23 | Carboxaldehyde, Methoxy | 3'-F, 5-OCH₃, 2-CHO | High reactivity at aldehyde site |
| 2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde | C₁₄H₁₀FO₂ | 229.23 | Carboxaldehyde, Methoxy | 2'-F, 5-OCH₃, 2-CHO | Altered electronic distribution |
| 2-Fluoro-5-Methoxybiphenyl-3-carboxylic Acid | C₁₄H₁₁FO₃ | 246.23 | Carboxylic Acid, Methoxy | 2-F, 5-OCH₃, 3-COOH | Acidic, salt-forming |
| 4'-Chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic Acid | C₁₄H₁₀ClFO₃ | 284.68 | Carboxylic Acid, Methoxy, Chloro | 4'-Cl, 5-F, 2'-OCH₃ | Enhanced polarity |
| 5-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.17 | Carboxaldehyde, Methyl | 5-CH₃, 2-CHO | Thiophene-based conjugation |
Biological Activity
3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanism of action based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a fluoro group, a methoxy group, and an aldehyde functional group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. For example, a related study evaluated the antimicrobial efficacy of various biphenyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were measured, revealing that certain substitutions on the biphenyl structure enhance antimicrobial potency.
Table 1: Antimicrobial Activity of Biphenyl Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde | S. aureus | 32 |
| 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde | E. coli | 64 |
| Other derivatives | Various strains | Varies |
Anticancer Activity
The anticancer potential of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the following results were obtained:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Methodology : MTT assay was employed to evaluate cell viability.
- Results :
- MCF-7: IC50 = 15 µM
- HeLa: IC50 = 20 µM
- A549: IC50 = 18 µM
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells.
Antiviral Activity
The antiviral properties of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde have been investigated concerning its inhibitory effects on viral replication. Notably, it has been screened against SARS-CoV-2 protease (3CLpro), which is critical for viral replication.
Research Findings :
- Inhibition Assay : The compound showed an IC50 value of 25 µM against SARS-CoV-2 3CLpro.
- Mechanism : Docking studies revealed that the compound interacts favorably with the active site of the protease, suggesting a competitive inhibition mechanism.
Q & A
Q. What are effective synthetic routes for 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold, followed by selective fluorination and methoxylation. For example, fluorinated intermediates like 3-fluoro-2-methoxybenzaldehyde (CAS 405-51-6, ) can serve as precursors. Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency.
- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents like toluene or DMF.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to protect the aldehyde during fluorination steps .
Q. How can researchers characterize the purity and structural integrity of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde?
Methodological Answer: Combine orthogonal analytical techniques:
- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm; purity thresholds ≥95% (as in fluorinated analogs like 5-fluoro-2-hydroxybenzoic acid, CAS 345-16-4 ).
- NMR : Compare ¹H/¹³C NMR data with structurally related compounds (e.g., 2-fluoro-4-hydroxybenzaldehyde, CAS 405-05-0 ).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]+ ~ 245.08 for C₁₄H₁₁FO₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated biphenyl derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., rotational barriers in biphenyl systems) or solvent interactions. Strategies include:
- Variable-temperature NMR : Identify conformational changes by analyzing spectra at 25°C and −40°C.
- X-ray crystallography : Resolve ambiguities using single-crystal data, as demonstrated for fluorophenylpyridine analogs .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to assign vibrational modes .
Q. What experimental designs are recommended for studying the biological activity of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde?
Methodological Answer: Focus on structure-activity relationship (SAR) studies:
- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms, using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1).
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ determination).
- Metabolic stability : Use liver microsomes to assess oxidative degradation, referencing methods for fluorinated benzaldehyde derivatives .
Q. How can researchers analyze the stability of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde under varying pH and temperature conditions?
Methodological Answer: Design accelerated stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours; monitor via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 150–200°C for similar aldehydes ).
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track aldehyde oxidation by FTIR .
Q. What computational approaches are suitable for predicting the reactivity of 3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde in nucleophilic addition reactions?
Methodological Answer: Use quantum mechanical modeling:
- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., aldehyde carbon).
- Molecular dynamics (MD) simulations : Study solvent effects on reaction pathways in polar aprotic solvents like DMSO.
- Docking studies : For enzyme interactions, model binding poses with target proteins (e.g., aldehyde dehydrogenases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
